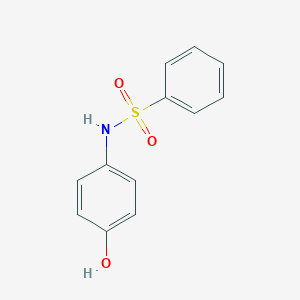

n-(4-Hydroxyphenyl)benzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28472. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-hydroxyphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c14-11-8-6-10(7-9-11)13-17(15,16)12-4-2-1-3-5-12/h1-9,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZPMLXZOSFAKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063934 | |

| Record name | Benzenesulfonamide, N-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5471-90-9 | |

| Record name | N-(4-Hydroxyphenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5471-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N-(4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005471909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5471-90-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, N-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-hydroxyphenyl)benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.181.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(4-Hydroxyphenyl)benzenesulfonamide from p-Aminophenol

This guide provides a comprehensive technical overview for the synthesis of N-(4-hydroxyphenyl)benzenesulfonamide, a valuable precursor for biologically active compounds.[1] The synthesis is achieved through the reaction of p-aminophenol with benzenesulfonyl chloride. This document is intended for researchers, chemists, and professionals in drug development, offering detailed insights into the reaction mechanism, a validated experimental protocol, purification techniques, and methods for structural characterization.

Introduction and Strategic Overview

Sulfonamides are a cornerstone functional group in medicinal chemistry, present in a wide array of pharmaceutical agents.[2] The target molecule, this compound, combines the structural features of a phenol and a benzenesulfonamide, making it a versatile intermediate for further chemical elaboration.

The synthesis route discussed herein is a classic example of a Schotten-Baumann reaction, a reliable method for forming amides from amines and acyl halides (or, in this case, a sulfonyl chloride).[3] The core transformation involves the nucleophilic attack of the amino group of p-aminophenol on the electrophilic sulfur atom of benzenesulfonyl chloride. A key strategic consideration in this synthesis is the chemoselectivity. p-Aminophenol possesses two nucleophilic sites: the amino (-NH₂) group and the hydroxyl (-OH) group. Under the described reaction conditions, the amino group is significantly more nucleophilic and will react preferentially to form the desired sulfonamide over the alternative sulfonate ester. This selectivity is fundamental to the success of the synthesis.

The Reaction Mechanism: A Tale of Two Nucleophiles

The formation of this compound proceeds via a nucleophilic acyl substitution pathway at the sulfonyl group. The mechanism can be dissected into the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the p-aminophenol's amino group acts as the nucleophile. It attacks the electron-deficient sulfur atom of benzenesulfonyl chloride. This is the rate-determining step. The amino group is a stronger nucleophile than the hydroxyl group, ensuring the desired N-sulfonylation.

-

Formation of a Tetrahedral Intermediate: The nucleophilic attack results in the formation of a transient, unstable tetrahedral intermediate.

-

Elimination of the Leaving Group: The intermediate collapses, re-forming the sulfur-oxygen double bond and expelling the chloride ion (Cl⁻) as a good leaving group.

-

Deprotonation: The resulting positively charged nitrogen is deprotonated by a base (in this case, carbonate or pyridine) to yield the neutral sulfonamide product. The base also serves the crucial role of neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[4][5]

The overall chemical equation for this transformation is:

C₆H₅SO₂Cl + H₂NC₆H₄OH + Base → C₆H₅SO₂NHC₆H₄OH + Base·HCl

Caption: Figure 1: Reaction Mechanism

Validated Experimental Protocol

This protocol is adapted from a reported synthesis and is designed for reliability and scalability in a standard laboratory setting.[1]

Reagent and Materials Summary

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Moles (mmol) | Amount | Role |

| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | 176.62[6] | 10.0 | 1.766 g | Electrophile |

| p-Aminophenol | HOC₆H₄NH₂ | 109.13 | 10.0 | 1.091 g | Nucleophile |

| Sodium Carbonate (Anhydrous) | Na₂CO₃ | 105.99 | ~10.0 | 1.06 g | Base |

| Water (Deionized) | H₂O | 18.02 | - | 35 mL | Solvent |

| Methanol | CH₃OH | 32.04 | - | As needed | Recrystallization Solvent |

Step-by-Step Synthesis Workflow

Safety First: This procedure should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves. Benzenesulfonyl chloride is corrosive and reacts with moisture; handle with care.[6]

-

Reagent Preparation:

-

In a 100 mL beaker or flask, dissolve 1.06 g of sodium carbonate in 10 mL of deionized water to prepare a 10% aqueous solution.

-

In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 1.091 g (10.0 mmol) of p-aminophenol.

-

Add the 10 mL of aqueous sodium carbonate solution and an additional 25 mL of water to the flask containing p-aminophenol.

-

-

Reaction Execution:

-

Stir the p-aminophenol mixture at room temperature until it is mostly dissolved.

-

Slowly, in portions, add 1.766 g (10.0 mmol) of benzenesulfonyl chloride to the stirring mixture. The addition should be done over 5-10 minutes. Expert Insight: A rapid addition can lead to localized heating and potential side reactions. A controlled addition ensures the reaction remains selective.

-

Continue stirring the mixture vigorously at room temperature for 30-60 minutes. A precipitate of the crude product should form.

-

-

Work-up and Isolation:

-

After the stirring period, cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation.

-

Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with several portions of cold water to remove any unreacted starting materials and inorganic salts.

-

Allow the crude product to air-dry on the filter paper or in a desiccator.

-

Caption: Figure 2: Experimental Workflow

Purification via Recrystallization

The crude product can be effectively purified by recrystallization to obtain a product of high purity.

-

Solvent Selection: Methanol is a suitable solvent for this purpose. The sulfonamide should be sparingly soluble at room temperature but highly soluble in hot methanol.

-

Procedure:

-

Transfer the crude solid to a clean Erlenmeyer flask.

-

Add the minimum amount of hot methanol required to completely dissolve the solid.

-

Once dissolved, allow the solution to cool slowly to room temperature.

-

For maximum crystal formation, place the flask in an ice bath for 20-30 minutes.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry thoroughly. The reported yield for this procedure is approximately 73%.[1]

-

Product Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is essential.

Expected Spectroscopic Data

| Technique | Feature | Expected Signal/Range |

| ¹H NMR | Aromatic Protons (C₆H₅SO₂) | Multiplets around 7.4-7.9 ppm |

| Aromatic Protons (C₆H₄OH) | Doublets around 6.8-7.2 ppm | |

| N-H Proton | Singlet, chemical shift can vary (often > 8.0 ppm)[7] | |

| O-H Proton | Singlet, chemical shift can vary | |

| IR Spectroscopy | O-H Stretch (Phenol) | Broad peak, ~3200-3600 cm⁻¹ |

| N-H Stretch (Amide) | Sharp peak, ~3250-3350 cm⁻¹[8] | |

| S=O Asymmetric Stretch | Strong peak, ~1320-1350 cm⁻¹[8] | |

| S=O Symmetric Stretch | Strong peak, ~1150-1180 cm⁻¹[8] | |

| S-N Stretch | ~900-930 cm⁻¹[7][8] | |

| Mass Spec (EI-MS) | Molecular Ion (M⁺) | m/z = 249.05 (calculated) |

Note: NMR chemical shifts are dependent on the solvent used.

The presence of strong absorption bands for the S=O and N-H groups in the IR spectrum, along with the correct integration and splitting patterns for the two distinct aromatic rings in the ¹H NMR spectrum, provides compelling evidence for the successful synthesis of the target compound. The molecular ion peak in the mass spectrum further confirms the molecular weight.[9]

Conclusion

The synthesis of this compound from p-aminophenol and benzenesulfonyl chloride is a robust and high-yielding procedure based on the Schotten-Baumann reaction. The method demonstrates excellent chemoselectivity for N-sulfonylation over O-sulfonylation due to the higher nucleophilicity of the aromatic amine. The protocol is straightforward, employing readily available and inexpensive reagents, making it suitable for both academic and industrial laboratory settings. Proper purification by recrystallization yields a product of high purity, whose structure can be unequivocally confirmed by standard spectroscopic methods. This guide provides the necessary framework for the successful execution and validation of this important chemical transformation.

References

-

Zia-ur-Rehman, M., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1634. Available at: [Link]

-

White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957. Available at: [Link]

-

Desai, N. C., & Trivedi, A. R. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. Available at: [Link]

-

Figshare. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Publications. Available at: [Link]

-

Khan, A., et al. (2014). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. Journal of the Chemical Society of Pakistan, 36(1), 133-139. Available at: [Link]

-

J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Available at: [Link]

-

ResearchGate. (2012). Request PDF: Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Available at: [Link]

-

Okano, T., et al. (2007). Efficient and Scalable Synthesis of Pyridine Sulfonamides. Synthesis, 2007(15), 2302-2306. Available at: [Link]

-

Shavnya, A., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3232–3235. Available at: [Link]

-

Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. IR, NMR and Mass spectral data of N-(substituted phenyl)-4-hydroxy.... Available at: [Link]

- Google Patents. (2014). US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof.

-

Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Chemistry & Chemical Engineering, Biotechnology, Food Industry, 21(2), 241-247. Available at: [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by aminosulfonylation. Available at: [Link]

-

Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2. Zeitschrift für Naturforschung A, 59(11), 707-714. Available at: [Link]

-

Organic Syntheses. N-Benzylidene-p-toluenesulfonamide. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Patsnap Eureka. Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof. Available at: [Link]

-

Wikipedia. Benzenesulfonyl chloride. Available at: [Link]

-

Eze, F. U., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7489. Available at: [Link]

-

Uko, D. N., et al. (2022). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide (1B). Chemical Science International Journal, 31(2), 1-8. Available at: [Link]

-

King, J. F., et al. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Journal of the Chemical Society, Perkin Transactions 2, (4), 715-720. Available at: [Link]

Sources

- 1. N-(4-Hydroxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. jk-sci.com [jk-sci.com]

- 4. cbijournal.com [cbijournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. znaturforsch.com [znaturforsch.com]

- 9. This compound | C12H11NO3S | CID 79622 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of N-(4-Hydroxyphenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of N-(4-Hydroxyphenyl)benzenesulfonamide, a molecule of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the implications of these properties for research and development.

Introduction

This compound (HPBSA) is a sulfonamide derivative that has garnered attention as a versatile precursor for the synthesis of biologically active compounds.[1] Its structure, featuring a benzenesulfonyl group attached to a 4-aminophenol moiety, imparts a unique combination of properties that are crucial for its application in drug design and as a building block for novel materials. Understanding the fundamental physicochemical characteristics of HPBSA is paramount for its effective utilization in these fields. This guide delves into the synthesis, structural features, and key physicochemical parameters of HPBSA, providing both established data and detailed experimental protocols for their determination.

Molecular Structure and Crystal Packing

The molecular formula of this compound is C₁₂H₁₁NO₃S, with a molecular weight of 249.29 g/mol .[2] The structural integrity and intermolecular interactions of HPBSA in the solid state have been elucidated through single-crystal X-ray diffraction studies.

The crystal structure reveals that the molecule is stabilized by a network of intermolecular N—H⋯O and O—H⋯O hydrogen bonds.[1] These interactions are fundamental to the crystal packing and significantly influence the compound's melting point, solubility, and stability. The benzenesulfonyl and hydroxyphenyl rings are not coplanar, adopting a specific conformation that minimizes steric hindrance and optimizes hydrogen bonding.[1]

Table 1: Key Crystallographic and Structural Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₃S | [2] |

| Molecular Weight | 249.29 g/mol | [2] |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pbc2₁ | [1] |

| Key Hydrogen Bonds | N—H⋯O, O—H⋯O | [1] |

Synthesis of this compound

The synthesis of HPBSA is typically achieved through the reaction of benzenesulfonyl chloride with p-aminophenol in the presence of a base.[1] This straightforward and efficient method allows for the production of HPBSA in good yield.

Experimental Protocol: Synthesis of this compound[1]

-

Reaction Setup: In a suitable reaction vessel, combine benzenesulfonyl chloride (10.0 mmol, 1.77 g) and p-aminophenol (10.0 mmol, 1.09 g).

-

Base Addition: Add 10 mL of a 10% aqueous sodium carbonate solution and 25 mL of water to the mixture.

-

Reaction: Stir the mixture vigorously at room temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, evaporate the solvent under reduced pressure.

-

Purification: Wash the crude product with water to remove any remaining inorganic salts and unreacted starting materials.

-

Crystallization: Dissolve the crude product in a minimal amount of hot methanol and allow it to cool slowly to room temperature. The purified this compound will crystallize out of the solution.

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum. A typical yield for this procedure is around 73%.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is a prerequisite for its development as a therapeutic agent or functional material. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability characteristics.

Melting Point

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

-

Sample Preparation: Finely powder a small amount of the dry crystalline sample.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube sealed at one end, and pack it down by tapping the tube.

-

Measurement: Place the capillary tube in a melting point apparatus and heat it gradually.

-

Observation: Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range represents the melting point. For a pure compound, this range should be narrow.

Solubility

The solubility of a compound in various solvents is a crucial parameter for its formulation and biological activity. Benzenesulfonamides, in general, exhibit low solubility in water due to the hydrophobic nature of the benzene ring, but are more soluble in organic solvents like alcohols and acetone.[4] The solubility can also be influenced by the pH of the medium, with increased solubility often observed under alkaline conditions due to the ionization of the sulfonamide or phenolic hydroxyl group.[4]

A qualitative assessment of solubility can be performed to classify the compound based on its behavior in different solvents.

-

Water Solubility: Add approximately 10 mg of the compound to 1 mL of water in a test tube. Shake vigorously and observe if the solid dissolves.

-

Solubility in Acid and Base: If the compound is insoluble in water, test its solubility in 5% aqueous HCl and 5% aqueous NaOH solutions. Solubility in aqueous base suggests an acidic functional group, while solubility in aqueous acid indicates a basic functional group.

-

Solubility in Organic Solvents: Test the solubility of the compound in various organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).

Acidity (pKa)

The pKa value(s) of a molecule are critical determinants of its ionization state at a given pH, which in turn affects its solubility, lipophilicity, and interaction with biological targets. This compound has two potentially ionizable protons: one on the sulfonamide nitrogen and one on the phenolic hydroxyl group. While a specific experimental pKa value for this compound is not available in the provided search results, computational predictions for a similar compound, N-(4-hydroxy-phenyl)-4,N-dimethyl-benzenesulfonamide, suggest a pKa of 9.34.[3] The pKa of sulfonamides can be experimentally determined using methods such as potentiometric titration or UV-metric methods, especially for compounds with poor water solubility.[5]

-

Solution Preparation: Prepare a standard solution of the compound in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug design, influencing membrane permeability and oral absorption. For this compound, a computed XLogP3 value of 1.9 is reported, suggesting a moderate degree of lipophilicity.[2]

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. While specific spectral data with peak assignments for this compound are not provided in the search results, the expected spectra would show characteristic signals for the aromatic protons and carbons of the two phenyl rings, as well as signals for the N-H and O-H protons.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and O-H stretching vibrations, S=O stretching of the sulfonyl group, and C=C stretching of the aromatic rings. For a related compound, N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide, strong, intense absorption bands are observed at 3408 cm⁻¹ and 3273 cm⁻¹, corresponding to the O-H and N-H groups, respectively.[6]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound is expected to show absorption maxima corresponding to the π→π* transitions of the phenyl rings.

Stability

The stability of a compound under various conditions (pH, temperature, light) is a critical factor for its storage, formulation, and in vivo performance. Sulfonamides are generally more stable in neutral to alkaline conditions and are susceptible to hydrolysis under acidic conditions.[7][8][9] The rate of degradation is influenced by temperature, with higher temperatures generally leading to faster degradation.[8] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are essential to understand the degradation pathways and identify potential degradation products.[7]

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. The synthesis, crystal structure, solubility, acidity, lipophilicity, and spectroscopic characteristics have been discussed, along with standardized experimental protocols for their determination. A comprehensive understanding of these properties is fundamental for the rational design and development of new therapeutic agents and functional materials based on this versatile molecular scaffold. Further experimental investigation is warranted to fill the gaps in the currently available data, particularly concerning the experimental determination of the melting point, quantitative solubility, and pKa of this compound.

References

-

ResearchGate. (n.d.). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. Retrieved from [Link]

-

Khan, I. U., Mariam, I., Zia-ur-Rehman, M., Sajjad, M. A., & Sharif, S. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1088. [Link]

-

Solubility of Things. (n.d.). Benzenesulfonamide. Retrieved from [Link]

-

Loftin, K. A., Adams, C. D., Meyer, M. T., & Surampalli, R. (2008). Effects of ionic strength, temperature, and pH on degradation of selected antibiotics. Journal of Environmental Quality, 37(2), 378–386. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Hussain, S., Khan, I. U., Ali, S., Arshad, N., & Shah, S. S. A. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PeerJ, 6, e5878. [Link]

-

Li, D., Yang, M., Hu, J., Zhang, Y., Chang, H., & Jin, F. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7949. [Link]

-

Sci-Hub. (n.d.). This compound. Retrieved from [Link]

-

Islam, M. M., & Quadri, S. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(13), 4715-4726. [Link]

-

The Royal Society of Chemistry. (n.d.). TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

SpectraBase. (n.d.). benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]-. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) this compound. Retrieved from [Link]

-

Butsch, K., van der Kamp, M. W., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(23), 5963–5973. [Link]

-

ResearchGate. (n.d.). Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and.... Retrieved from [Link]

-

Butsch, K., van der Kamp, M. W., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(23), 5963–5973. [Link]

-

ChemRxiv. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide | Request PDF. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-[(4-hydroxyphenyl)amino]-3-nitrobenzenesulfonamide. Retrieved from [Link]

-

Organic Chemistry Data. (2021). 13C NMR Chemical Shifts. Retrieved from [Link]

-

US EPA. (n.d.). Benzenesulfonamide, N-(4-hydroxyphenyl)- - Substance Details. Retrieved from [Link]

-

figshare. (2022). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-tert-butyl-N-(4-hydroxyphenyl)benzenesulfonamide. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds.. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Benzenesulfonamide, N-(4-hydroxyphenyl)-. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzenesulfonamide. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

PubChem. (n.d.). 4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution. Retrieved from [Link]

-

MDPI. (2019). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2019(2), M1062. [Link]

-

PubMed. (1949). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Journal of the American Chemical Society, 71(4), 1470–1474. [Link]

Sources

- 1. N-(4-Hydroxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C12H11NO3S | CID 79622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 124772-05-0 CAS MSDS (N-(4-HYDROXY-PHENYL)-4,N-DIMETHYL-BENZENESULFONAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of N-(4-Hydroxyphenyl)benzenesulfonamide

Introduction: Unveiling the Molecular Architecture

N-(4-Hydroxyphenyl)benzenesulfonamide, a molecule of significant interest in medicinal chemistry and materials science, possesses a unique structural framework amenable to detailed spectroscopic characterization. Understanding its molecular architecture is paramount for researchers engaged in drug development and scientific exploration, as its biological activity and material properties are intrinsically linked to its three-dimensional structure and electronic properties. This guide provides an in-depth analysis of the spectral data of this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate its chemical identity and structural nuances. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and validated through authoritative sources, ensuring scientific integrity and practical applicability for researchers in the field.

The synthesis of this compound is typically achieved through the reaction of p-aminophenol with benzenesulfonyl chloride.[1][2][3] This reaction forms the core sulfonamide linkage and brings together the two key aromatic moieties of the molecule.

Molecular Structure and Connectivity

To fully appreciate the spectral data, it is essential to first visualize the molecular structure of this compound. The following diagram illustrates the connectivity of the atoms and the numbering scheme used for spectral assignments.

Caption: Molecular structure of this compound.

¹H NMR Spectral Data Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the two phenyl rings, as well as the protons of the hydroxyl and amine groups.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹H NMR Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Singlet (broad) | 1H | Ar-OH |

| ~9.0 - 10.0 | Singlet (broad) | 1H | SO₂-NH |

| ~7.7 - 7.9 | Multiplet | 2H | H-2'', H-6'' |

| ~7.4 - 7.6 | Multiplet | 3H | H-3'', H-4'', H-5'' |

| ~6.9 - 7.1 | Doublet | 2H | H-2', H-6' |

| ~6.6 - 6.8 | Doublet | 2H | H-3', H-5' |

Note: Chemical shifts can vary depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum

The downfield signals observed for the hydroxyl and amine protons are due to their acidic nature and participation in hydrogen bonding. The aromatic region of the spectrum displays two distinct sets of signals, corresponding to the two non-equivalent phenyl rings. The protons on the benzenesulfonyl group (H-2'', H-3'', H-4'', H-5'', H-6'') typically resonate further downfield due to the electron-withdrawing effect of the sulfonyl group. The protons on the 4-hydroxyphenyl ring (H-2', H-3', H-5', H-6') appear as two doublets, characteristic of a para-substituted aromatic system. The coupling constants for these doublets are typically in the range of 8-9 Hz.

¹³C NMR Spectral Data Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) compared to ¹H NMR.

-

Instrument Setup: Use a spectrometer with a carbon probe, typically operating at 75 MHz or higher.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals. A sufficient number of scans is required due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to ¹H NMR.

¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | C-4' |

| ~140 - 145 | C-1'' |

| ~130 - 135 | C-4'' |

| ~128 - 130 | C-2'', C-6'' |

| ~125 - 128 | C-3'', C-5'' |

| ~120 - 125 | C-2', C-6' |

| ~115 - 120 | C-3', C-5' |

| ~110 - 115 | C-1' |

Note: Chemical shifts can vary depending on the solvent and concentration.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound displays signals corresponding to all the carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C-4') resonates at a significantly downfield chemical shift due to the deshielding effect of the oxygen atom. The carbon atoms of the benzenesulfonyl ring appear in the typical aromatic region, with their chemical shifts influenced by the electron-withdrawing sulfonyl group. The para-substituted pattern of the 4-hydroxyphenyl ring results in four distinct signals for its six carbon atoms due to molecular symmetry.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands for the O-H, N-H, S=O, and C-N bonds, as well as the aromatic C-H and C=C bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum of the KBr pellet is first recorded, followed by the spectrum of the sample pellet.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the final absorbance or transmittance spectrum.

IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Strong, Broad | O-H stretch (phenolic) |

| 3200 - 3300 | Medium | N-H stretch (sulfonamide) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 1317 - 1344 | Strong | Asymmetric SO₂ stretch[4] |

| 1147 - 1187 | Strong | Symmetric SO₂ stretch[4] |

| 1500 - 1600 | Medium | Aromatic C=C stretch |

| 906 - 924 | Medium | S-N stretch[4] |

Interpretation of the IR Spectrum

The broad absorption band in the 3400-3500 cm⁻¹ region is a clear indication of the presence of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding. The N-H stretching vibration of the sulfonamide group appears as a medium-intensity band around 3200-3300 cm⁻¹. The most characteristic absorptions for a sulfonamide are the strong bands corresponding to the asymmetric and symmetric stretching vibrations of the SO₂ group, typically found in the ranges of 1317-1344 cm⁻¹ and 1147-1187 cm⁻¹, respectively.[4] The presence of aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1500-1600 cm⁻¹ region. The S-N stretching vibration is observed in the 906-924 cm⁻¹ range.[4]

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for sulfonamides, which typically produces the protonated molecule [M+H]⁺.[5][6]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

Mass Spectrometry Data Summary

| m/z | Ion |

| 250.05 | [M+H]⁺ |

| 249.05 | [M]⁺ |

| 156 | [C₆H₆NO₂S]⁺ |

| 141 | [C₆H₅SO₂]⁺ |

| 109 | [C₆H₅O]⁺ |

| 93 | [C₆H₅NH₂]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The molecular weight of this compound is 249.29 g/mol .[7][8]

Interpretation of the Mass Spectrum and Fragmentation Pathway

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization method used. The fragmentation of sulfonamides in the mass spectrometer can proceed through several pathways.[9][10][11] A common fragmentation involves the cleavage of the S-N bond, leading to the formation of the benzenesulfonyl cation (m/z 141) and the 4-aminophenol radical cation (m/z 109). Another characteristic fragmentation is the loss of SO₂ (64 Da) from the molecular ion.[6]

Caption: Proposed fragmentation pathway for this compound.

Conclusion: A Coherent Spectroscopic Portrait

The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a comprehensive and self-validating spectroscopic profile of this compound. Each technique offers a unique perspective on the molecule's structure, and the congruence of the data from these different analytical methods provides a high degree of confidence in the structural assignment. This in-depth guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this important molecule and its derivatives in their scientific endeavors.

References

- Baxter, A. D., et al. (1998). "Hit-to-lead" chemistry: the discovery of potent, orally active, and selective PDE4 inhibitors. Journal of Medicinal Chemistry, 41(10), 1577-1585.

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

-

Sun, W., Li, Y., & Wang, Y. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(4), 644-653. [Link]

-

Rehman, A., et al. (2013). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate. [Link]

-

Sun, W., et al. (2008). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 73(23), 9269-9275. [Link]

-

Request PDF. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

-

Request PDF. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]

-

Topaçlı, A., & Akyüz, S. (2002). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 35(2), 207-217. [Link]

-

INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. (n.d.). dokumen.tips. [Link]

-

Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2 (X=H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung A, 58(11), 751-758. [Link]

-

FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... (n.d.). ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Supporting information: - The Royal Society of Chemistry. (n.d.). [Link]

-

Khan, I. U., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1147. [Link]

-

Supporting Information. (n.d.). [Link]

-

Khan, A. A., et al. (2020). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PeerJ, 8, e9952. [Link]

-

Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-904. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). [Link]

-

benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

-

This compound. (n.d.). Sci-Hub. [Link]

-

Benzenesulfonamide, N-(4-hydroxyphenyl)-4-methyl-. (n.d.). SpectraBase. [Link]

-

Benzenesulfonamide, 4-hydroxy-N-phenyl-. (n.d.). SpectraBase. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide. PubChem. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]

-

N-methyl-N-[2-[methyl(phenylsulfonyl)amino]phenyl]benzenesulfonamide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

(PDF) this compound. (n.d.). ResearchGate. [Link]

-

1 H NMR and 13 C NMR of the prepared compounds. (n.d.). ResearchGate. [Link]

-

N-Hydroxybenzenesulfonamide. (n.d.). NIST WebBook. [Link]

-

benzenesulfonamide, 2,5-dichloro-N-(2-hydroxyphenyl)-N-methyl- - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

-

This compound (C12H11NO3S). (n.d.). PubChemLite. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzenesulfonanilide. PubChem. [Link]

Sources

- 1. N-(4-Hydroxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sci-hub.se [sci-hub.se]

- 3. researchgate.net [researchgate.net]

- 4. znaturforsch.com [znaturforsch.com]

- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C12H11NO3S | CID 79622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C12H11NO3S) [pubchemlite.lcsb.uni.lu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Introduction: The Structural Significance of a Sulfonamide Precursor

An In-Depth Technical Guide to the Crystal Structure of N-(4-Hydroxyphenyl)benzenesulfonamide

This compound (C₁₂H₁₁NO₃S) is a sulfonamide of significant interest, not primarily for its own direct therapeutic use, but as a crucial precursor in the synthesis of more complex, biologically active sulfur-containing heterocyclic compounds.[1][2] The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide range of drugs, including antibacterial agents and carbonic anhydrase inhibitors.[3] Understanding the precise three-dimensional arrangement of atoms in the crystalline state of this foundational molecule is paramount. This knowledge provides critical insights into its solid-state stability, reactivity, and the non-covalent interaction preferences that may influence the design of its derivatives.

This guide offers a comprehensive examination of the single-crystal X-ray structure of this compound. We will delve into the experimental causality, from synthesis and crystallization to the intricate details of its supramolecular architecture, providing a framework for researchers in crystallography, medicinal chemistry, and drug development.

Part 1: Synthesis and Single Crystal Growth

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The protocol described herein is a self-validating system, yielding a crystalline product suitable for X-ray analysis.

Experimental Protocol: Synthesis and Crystallization

This procedure outlines the synthesis via a nucleophilic substitution reaction followed by a slow evaporation method for crystal growth.

-

Reaction Setup : In a suitable reaction vessel, combine benzenesulfonyl chloride (10.0 mmol, 1.766 g) and p-aminophenol (10.0 mmol, 1.286 g).

-

Base Addition : Introduce 10.0 mL of a 10% aqueous sodium carbonate solution and 25 mL of water to the mixture. The aqueous base acts as a proton scavenger, neutralizing the HCl generated during the reaction and driving the sulfonamide bond formation.

-

Reaction Execution : Stir the resulting mixture vigorously for 30 minutes at ambient temperature.

-

Initial Isolation : Following the reaction period, evaporate the solvent. The resulting crude solid is then washed thoroughly with water to remove any remaining inorganic salts and unreacted p-aminophenol, and subsequently dried.

-

Crystallization : Dissolve the purified product in methanol. The choice of methanol is critical; it must be a solvent in which the compound is reasonably soluble and from which it can precipitate slowly upon a change in conditions.

-

Crystal Growth : Allow the methanolic solution to evaporate slowly and undisturbed at room temperature. This slow process is crucial as it allows for the ordered arrangement of molecules into a crystalline lattice, yielding single crystals of suitable size and quality for diffraction experiments. The reported yield for this process is 73%.[1][2]

Workflow for Synthesis and Crystallization

Caption: Workflow from synthesis to single crystal growth.

Part 2: Single-Crystal X-ray Diffraction Analysis

The determination of the atomic arrangement within the crystal was achieved through single-crystal X-ray diffraction. The chosen instrumentation and software represent a standard and robust pipeline for structure solution and refinement.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting : A suitable single crystal with dimensions of approximately 0.12 x 0.12 x 0.10 mm is selected and mounted on the diffractometer.[1]

-

Data Collection : X-ray diffraction data are collected at 296 K (23 °C) using a Bruker APEXII CCD area-detector diffractometer.[1][2] Molybdenum Kα radiation (λ = 0.71073 Å) is used as the X-ray source. The use of a CCD detector allows for efficient collection of a large number of reflections.

-

Data Reduction : The raw diffraction data are processed using a program like SAINT.[1] This step involves integrating the reflection intensities and applying corrections for factors such as Lorentz and polarization effects.

-

Structure Solution : The crystal structure is solved using direct methods with the SHELXS97 program.[1] This program uses statistical methods to determine the initial phases of the structure factors, leading to an initial electron density map and a preliminary molecular model.

-

Structure Refinement : The initial model is refined against the full set of reflection data using the SHELXL97 program.[1] This iterative process adjusts atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms were identified and placed in idealized positions.[1][2]

-

Validation and Visualization : The final refined structure is validated using tools like PLATON and visualized with software such as Mercury to analyze geometric parameters and intermolecular interactions.[1]

Workflow for Crystal Structure Determination

Caption: Standard workflow for single-crystal X-ray diffraction.

Part 3: Analysis of the Crystal Structure

The crystallographic analysis reveals a well-ordered structure defined by a network of strong hydrogen bonds.

Crystallographic Data Summary

The title compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell. The key crystallographic parameters are summarized in the table below.[1][2]

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁NO₃S |

| Molecular Weight (Mᵣ) | 249.28 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.1072 (2) |

| b (Å) | 9.3948 (4) |

| c (Å) | 24.0903 (10) |

| V (ų) | 1155.88 (8) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 6402 |

| Independent Reflections | 2808 |

| R[F² > 2σ(F²)] | 0.048 |

| wR(F²) (all data) | 0.146 |

| Goodness-of-fit (S) | 1.02 |

Molecular Conformation

In the crystalline state, the molecule adopts a conformation where the bond lengths and angles are comparable to those found in structurally related sulfonamides.[1] The geometry around the sulfur atom is approximately tetrahedral, as expected. The two phenyl rings are not coplanar, a common feature in N-arylsulfonamides that helps minimize steric hindrance.

Supramolecular Architecture: A Hydrogen-Bonded Network

The crystal packing is dominated by a robust network of intermolecular hydrogen bonds, which are fundamental to the stability of the structure.[1][2] Two distinct types of hydrogen bonds are observed: a sulfonamide N—H group donating to a sulfonyl oxygen (N—H···O) and a hydroxyl group donating to another sulfonyl oxygen (O—H···O).[1]

These interactions link the molecules together, creating a three-dimensional architecture. The N—H···O interaction connects molecules into chains, while the O—H···O bonds provide further linkage between these chains.

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1N···O2ⁱ | 0.96 | 2.07 | 3.030 (3) | 173 |

| O3—H3···O1ⁱⁱ | 0.82 | 2.05 | 2.857 (4) | 166 |

| Symmetry codes: (i) x-1/2, -y+3/2, -z+1; (ii) -x+3/2, y-1/2, -z+1. Data from Khan et al. (2010).[1] |

The geometry of these bonds, characterized by short H···A distances and angles close to 180°, indicates strong and highly directional interactions that are the primary organizing force in the crystal lattice.

Visualization of the Hydrogen Bonding Network

Caption: Key intermolecular hydrogen bonds in the crystal lattice.

Conclusion

The crystal structure of this compound is defined by an orthorhombic unit cell containing four molecules linked by a network of strong N—H···O and O—H···O hydrogen bonds. The synthesis and crystallization protocols are straightforward and yield high-quality single crystals suitable for X-ray diffraction. The detailed structural data presented here provides an essential foundation for computational modeling and the rational design of novel sulfonamide-based therapeutic agents. This understanding of the solid-state conformation and primary intermolecular interactions is a critical data point for predicting the physicochemical properties and behavior of this important chemical building block.

References

-

Khan, I. U., Mariam, I., Zia-ur-Rehman, M., Sajjad, M. A., & Sharif, S. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1088. [Link]

-

Aziz-ur-Rehman, et al. (2015). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

Khan, I. U., Mariam, I., Zia-ur-Rehman, M., Sajjad, M. A., & Sharif, S. (2010). This compound (Supporting Information). ResearchGate. [Link]

-

PubChem. (n.d.). 4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). 4-tert-butyl-N-(4-hydroxyphenyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

Shiva Prasad, K., et al. (2017). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1035–1040. [Link]

-

Khan, I. U., Mariam, I., Zia-ur-Rehman, M., Sajjad, M. A., & Sharif, S. (2010). This compound. Sci-Hub. [Link]

-

Olenick, M., & Hamilton, C. G. (2022). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2022(3), M1451. [Link]

-

Ngassa, F. N., & Stenford, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

-

Minenkov, Y., et al. (2021). Features of noncovalent interactions in the group of highly polymorphic benzenesulfonamide derivatives. CrystEngComm, 23(1), 116-131. [Link]

-

Bhattacharya, S., & Desiraju, G. R. (2016). Effect of fine-tuning of intermolecular interactions on crystallisation outcome: A case study of polymorphs of 4-hydroxybenzaldehyde. Pramana, 87(4), 53. [Link]

Sources

solubility of n-(4-Hydroxyphenyl)benzenesulfonamide in organic solvents

An In-depth Technical Guide to the Solubility of N-(4-Hydroxyphenyl)benzenesulfonamide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a molecule of significant interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide establishes a robust framework for its determination and estimation. We delve into the core physicochemical principles governing its solubility, provide a detailed, field-proven experimental protocol for accurate measurement, and present a comparative analysis of structurally related sulfonamides to forecast its behavior in various organic solvents. This document is designed to equip researchers with the foundational knowledge and practical tools necessary for the effective use of this compound in synthesis, purification, and formulation development.

Introduction: Understanding the Molecule

This compound (CAS: 5471-90-9, Molecular Formula: C₁₂H₁₁NO₃S) is a sulfonamide derivative that merges a benzenesulfonyl group with a p-aminophenol moiety.[1] Its structure is of particular interest due to the presence of multiple functional groups that dictate its chemical behavior:

-

The Sulfonamide Group (-SO₂NH-): A polar group that is a hydrogen bond acceptor (at the sulfonyl oxygens) and a hydrogen bond donor (at the nitrogen).

-

The Phenyl Rings: Two aromatic rings that introduce significant nonpolar character.

-

The Phenolic Hydroxyl Group (-OH): A highly polar group that acts as both a hydrogen bond donor and acceptor.

The interplay of these features results in a molecule with a significant dipole moment and the capacity for strong intermolecular interactions, particularly hydrogen bonding. The crystal structure of this compound confirms the presence of robust intermolecular N—H⋯O and O—H⋯O hydrogen bonds, which stabilize the solid-state lattice.[2] The energy required to overcome these lattice forces is a critical determinant of its solubility. A thorough understanding of its solubility in various organic solvents is paramount for applications ranging from reaction medium selection and crystallization-based purification to the development of liquid formulations in drug discovery.

Theoretical Framework: Principles of Solubility

The dissolution of a crystalline solute like this compound in a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol), which is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution. A negative ΔG_sol indicates a spontaneous dissolution process.

The fundamental principle of "like dissolves like" provides a qualitative guide. Solvents that can effectively mimic and compete with the intermolecular forces present in the solute's crystal lattice will be more effective at dissolving it. For this compound, this implies:

-

Polar, Protic Solvents (e.g., Alcohols): These solvents, such as methanol and ethanol, can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents by engaging in strong hydrogen bonding interactions with the sulfonamide and hydroxyl groups of the solute.

-

Polar, Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): These solvents possess significant polarity and can act as hydrogen bond acceptors. Solvents like DMSO are particularly powerful due to their high polarity and ability to disrupt solute-solute hydrogen bonds.[3][4]

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack the polarity and hydrogen bonding capability to effectively solvate the polar functional groups of the molecule. Consequently, solubility is expected to be very low.

The Extended Hildebrand Solubility Approach provides a more quantitative framework for predicting solubility and has been successfully applied to other sulfonamides.[5][6] This model uses solubility parameters (δ) to quantify the cohesive energy density of substances, with the principle that solubility is maximized when the solubility parameters of the solute and solvent are closely matched.

Caption: Key factors influencing the dissolution process.

Experimental Determination of Equilibrium Solubility

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended.[7][8] This method ensures that the solvent is fully saturated with the solute at a constant temperature, providing a true measure of thermodynamic solubility.

Key Experimental Protocol: Isothermal Shake-Flask Method

This protocol outlines the necessary steps for determining the solubility of this compound, followed by quantification using High-Performance Liquid Chromatography (HPLC).

1. Preparation of Saturated Solution:

- Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is a crucial visual confirmation that equilibrium has been reached.[9]

- Add a known volume of the desired organic solvent to each vial.

- Securely seal the vials to prevent solvent evaporation, especially with volatile solvents.

- Place the vials in a constant-temperature orbital shaker or incubator set to the desired temperature (e.g., 25.0 ± 0.5 °C or 37.0 ± 0.5 °C).

- Agitate the samples at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is achieved. Preliminary experiments can determine the minimum time to reach a plateau in concentration.[5]

2. Phase Separation:

- Once equilibrium is established, remove the vials from the shaker. Allow them to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

- Separate the saturated supernatant from the undissolved solid. The most reliable method is centrifugation at the experimental temperature.

- Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any remaining microscopic solid particles. It is critical to ensure the filter material does not adsorb the solute.[9]

3. Quantification by HPLC:

- Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of a pre-validated HPLC calibration curve.

- Analyze the diluted sample using a validated HPLC method. A reverse-phase method is typically suitable for this class of compound.

- Example HPLC Method Parameters:

- Column: C18, 4.6 x 150 mm, 5 µm

- Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% formic or phosphoric acid).

- Flow Rate: 1.0 mL/min

- Detection: UV spectrophotometer at a wavelength of maximum absorbance (e.g., ~270 nm).[10]

- Injection Volume: 10 µL

4. Data Reporting:

- Using the concentration obtained from the HPLC analysis and the dilution factor, calculate the solubility of this compound in the solvent.

- Report the solubility in standard units such as mg/mL, g/100 mL, or molarity (mol/L) at the specified temperature.

A [label="1. Preparation\nAdd excess solid to solvent in a sealed vial.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

B [label="2. Equilibration\nAgitate at constant temperature (e.g., 24-48h).", fillcolor="#FBBC05", fontcolor="#202124"];

C [label="3. Phase Separation\nCentrifuge to pellet excess solid."];

D [label="4. Filtration\nFilter supernatant through 0.22 µm PTFE filter.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

E [label="5. Dilution\nDilute filtered sample with mobile phase."];

F [label="6. HPLC Analysis\nQuantify concentration against a calibration curve.", fillcolor="#34A853", fontcolor="#FFFFFF"];

G [label="7. Calculation\nReport solubility in mg/mL or mol/L.", shape=ellipse, fillcolor="#FFFFFF", style=filled];

A -> B -> C -> D -> E -> F -> G;

}

Caption: Workflow for the Isothermal Shake-Flask Solubility Assay.

Solubility Profile: A Comparative Analysis of Related Sulfonamides

As previously noted, a comprehensive, publicly available dataset for the solubility of this compound is limited. However, by examining the solubility of structurally analogous compounds, we can establish a reliable basis for predicting its behavior. The table below summarizes available solubility data for the parent compound, benzenesulfonamide, and two widely studied sulfonamide drugs, sulfadiazine and sulfamethoxazole.

| Compound | Solvent | Temperature | Solubility (mg/mL) | Molar Solubility (mol/L) | Reference |

| Benzenesulfonamide | Methanol | Not Specified | ≥22.3 | ≥0.142 | [11] |

| Ethanol | Not Specified | ≥22.3 | ≥0.142 | [11] | |

| Sulfadiazine | Methanol | 298.15 K (25 °C) | 1.34 | 0.0054 | [12] |

| Ethanol | 298.15 K (25 °C) | 0.62 | 0.0025 | [12] | |

| Acetone | 298.15 K (25 °C) | 3.55 | 0.0142 | [12] | |

| DMSO | Not Specified | ~50 | ~0.200 | [3] | |

| DMF | Not Specified | ~50 | ~0.200 | [3] | |

| Sulfamethoxazole | Ethanol | Not Specified | ~0.25 | ~0.001 | [10] |

| Acetone | Not Specified | Freely Soluble | - | [4] | |

| DMSO | Not Specified | ~50 | ~0.197 | [10] | |

| DMF | Not Specified | ~50 | ~0.197 | [10] |

Note: "Freely Soluble" is a pharmacopeial term generally indicating that 1 part of solute dissolves in 1 to 10 parts of solvent. Molar solubilities were calculated from the provided data.

Field-Proven Insights & Predictions

-

Influence of the Hydroxyl Group: this compound can be viewed as benzenesulfonamide with an added p-hydroxyl group. This polar -OH group significantly increases the capacity for hydrogen bonding. Therefore, its solubility in polar protic solvents like methanol and ethanol is expected to be substantial, likely comparable to or greater than that of the parent benzenesulfonamide.

-

Comparison with Medicinal Sulfonamides: Sulfadiazine and sulfamethoxazole contain heterocyclic moieties that contribute to their crystal lattice energy and polarity. The target compound is structurally simpler. However, the data clearly shows that highly polar, aprotic solvents like DMSO and DMF are excellent solvents for sulfonamides, capable of disrupting strong intermolecular forces. It is highly probable that this compound will also exhibit high solubility (>50 mg/mL) in these solvents.

-

Acetone as a Strong Solvent: Acetone emerges as a good solvent for both sulfadiazine and sulfamethoxazole.[4][12] Given its ability to act as a strong hydrogen bond acceptor, it is predicted to be an effective solvent for this compound as well.

-

Predicted Solubility Order: Based on this comparative analysis, the predicted qualitative solubility order for this compound is: DMSO ≈ DMF > Acetone > Methanol > Ethanol >> Nonpolar Solvents (e.g., Toluene, Hexane)

Caption: Structural relationships and predicted solubility trends.

Conclusion

This guide establishes that while direct, quantitative solubility data for this compound in organic solvents is not widely published, a robust scientific framework allows for its effective study and prediction. The molecule's structure, rich in hydrogen bonding motifs, dictates a strong preference for polar solvents. A comparative analysis with structurally related sulfonamides strongly suggests high solubility in polar aprotic solvents like DMSO and DMF, and significant solubility in polar protic solvents such as methanol and ethanol.

For researchers requiring precise quantitative data for process development or formulation, the provided isothermal shake-flask protocol, coupled with HPLC analysis, offers a reliable and self-validating system for its determination. This guide provides both the theoretical foundation and the practical tools necessary for scientists to confidently work with this compound.

References

-

Khan, I. U., Mariam, I., Zia-ur-Rehman, M., Sajjad, M. A., & Sharif, S. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1088.

-

Cayman Chemical. (2022). Sulfamethoxazole Product Information.

-

Cayman Chemical. (2022). N-acetyl Sulfamethoxazole Product Information.

-

Cayman Chemical. (2022). Celecoxib Product Information.

-

Mardani, N., et al. (2022). Thermodynamic solubility of celecoxib in organic solvents. RSC Advances.

-

Bergström, C. A., et al. (2014). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Sciences, 103(9), 2575-2592.

-

Zhang, C., et al. (2010). Solubilities of Sulfadiazine in Methanol, Ethanol, 1-Propanol, 2-Propanol, Acetone, and Chloroform from (294.15 to 318.15) K. Journal of Chemical & Engineering Data, 55(4), 1734-1736.

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2001). Sulfamethoxazole. In Some Antiviral and Antineoplastic Drugs, and Other Pharmaceutical Agents. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 79. Lyon (FR): International Agency for Research on Cancer.

-

Cayman Chemical. (2022). Sulfadiazine Product Information.

-

ChemicalBook. (2023). Sulfamethoxazole.

-

Chen, A., et al. (2016). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Journal of Pharmaceutical and Biomedical Analysis, 124, 258-265.

-

Seedher, N., & Bhatia, S. (2003). Solubility enhancement of Cox-2 inhibitors using various solvent systems. AAPS PharmSciTech, 4(3), E33.

-

Scribd. Shake Flask Method.

-

Solubility of Things. Benzenesulfonamide.

-

National Center for Biotechnology Information. (2023). This compound. PubChem Compound Summary for CID 79622.

-

Cárdenas-Torres, R. E., et al. (2021). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. Molecules, 26(22), 6898.

-

Delgado, D. R., & Martínez, F. (2015). Prediction of sulfadiazine solubility in some cosolvent mixtures using non-ideal solution models. Revista Colombiana de Ciencias Químico-Farmacéuticas, 44(1), 33-47.

-

Ortiz, C. P., et al. (2021). Equilibrium Solubility of Sulfadiazine in (Acetonitrile + Ethanol) Mixtures: Determination, Correlation, Dissolution Thermodynamics, and Preferential Solvation. International Journal of Thermophysics, 42(9), 129.

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

-

Jeliński, T., et al. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 570, 118682.

-

ResearchGate. The solubility of benzenesulfonamide studied both experimentally and computationally.

-

Enamine. Shake-Flask Solubility Assay.

-

BenchChem. Determining the Solubility of N-(2,5-dichlorophenyl)benzenesulfonamide in Organic Solvents: A Technical Guide.

-

Martin, A., et al. (1981). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 70(11), 1260-1264.

-

Bustamante, P., et al. (1998). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Journal of Pharmaceutical Sciences, 87(12), 1590-1596.

-

National Center for Biotechnology Information. (2023). Sulfamethoxazole. PubChem Compound Summary for CID 5329.

-

Marques, M. R. C., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(2), 6-10.

-

APExBIO. Benzenesulfonamide.

-